Cas no 25365-67-7 (2-Methylindolizine-3-carbaldehyde)

2-Methylindolizine-3-carbaldehyde is a heterocyclic organic compound featuring an indolizine core substituted with a methyl group at the 2-position and a formyl group at the 3-position. This structure imparts reactivity suitable for further functionalization, making it a valuable intermediate in synthetic chemistry, particularly for the development of pharmaceuticals, agrochemicals, and advanced materials. The aldehyde group offers a versatile handle for condensation, reduction, or nucleophilic addition reactions, while the methyl substitution enhances stability and influences electronic properties. Its well-defined reactivity profile and compatibility with diverse reaction conditions make it a practical choice for researchers exploring indolizine-based scaffolds.
2-Methylindolizine-3-carbaldehyde structure
25365-67-7 structure
Product Name:2-Methylindolizine-3-carbaldehyde
CAS No:25365-67-7
MF:C10H9NO
MW:159.184562444687
MDL:MFCD02251323
CID:241765
PubChem ID:17957942
Update Time:2025-10-07

2-Methylindolizine-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3-Indolizinecarboxaldehyde,2-methyl-
    • 3-Indolizinecarboxaldehyde, 2-methyl- (8CI,9CI)
    • 2-Methyl-3-indolizinecarbaldehyde
    • 2-methyl-3-Indolizinecarboxaldehyde
    • 3-Indolizinecarboxaldehyde, 2-methyl-
    • NS-01238
    • 25365-67-7
    • AKOS003615116
    • FT-0763627
    • Z1255356711
    • SCHEMBL10600611
    • 2-Methylindolizine-3-carbaldehyde
    • EN300-1709136
    • MFCD02251323
    • MDL: MFCD02251323
    • Inchi: 1S/C10H9NO/c1-8-6-9-4-2-3-5-11(9)10(8)7-12/h2-7H,1H3
    • InChI Key: NSNHZFJVTGYUQQ-UHFFFAOYSA-N
    • SMILES: O=CC1=C(C)C=C2C=CC=CN21

Computed Properties

  • Exact Mass: 159.06847
  • Monoisotopic Mass: 159.068413911g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 21.5Ų

Experimental Properties

  • PSA: 21.48

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